molecular formula C21H23N3OS B4423473 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B4423473
M. Wt: 365.5 g/mol
InChI Key: UNZMZNMYEODLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as MPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. This compound has been shown to protect against oxidative stress and inflammation, which are common factors in many diseases. This compound also has the ability to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, neuroprotective effects, and anti-cancer properties. This compound has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in laboratory experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying cellular processes. Additionally, this compound has been shown to have neuroprotective and anti-cancer properties, making it a potential candidate for the development of new therapies. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are many potential future directions for research on 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, this compound's anti-cancer properties make it a promising candidate for the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases such as hypertension.

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-25-20-9-7-19(8-10-20)24-13-11-23(12-14-24)15-18-16-26-21(22-18)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMZNMYEODLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.